molecular formula C20H12N2O5 B2999829 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-97-4

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2999829
CAS No.: 886144-97-4
M. Wt: 360.325
InChI Key: GRIGFTAKKHDKBI-UHFFFAOYSA-N
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Description

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound that belongs to the class of xanthone derivatives. Xanthone derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Future Directions

Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . This includes a more comprehensive understanding of their mechanism of action, as well as the development of more effective and low-toxic topoisomerase inhibitors .

Preparation Methods

The synthesis of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with topoisomerase II, an enzyme crucial for DNA replication and repair. The compound intercalates into DNA, disrupting the enzyme’s function and leading to the inhibition of cancer cell proliferation. Molecular docking studies have shown that the compound binds to topoisomerase II through hydrogen bonds and π-stacking interactions .

Comparison with Similar Compounds

3-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be compared with other xanthone derivatives such as:

    Doxorubicin: A well-known topoisomerase II inhibitor used in cancer therapy.

    Mitoxantrone: Another topoisomerase II inhibitor with a similar mechanism of action but different chemical structure.

    Etoposide: A topoisomerase II inhibitor used in chemotherapy.

Properties

IUPAC Name

3-nitro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-19-15-6-1-2-7-17(15)27-18-11-13(8-9-16(18)19)21-20(24)12-4-3-5-14(10-12)22(25)26/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIGFTAKKHDKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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